molecular formula C12H16N6O5 B114985 Archaeosine CAS No. 148608-52-0

Archaeosine

Cat. No. B114985
M. Wt: 324.29 g/mol
InChI Key: PEMQXWCOMFJRLS-RPKMEZRRSA-N
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Description

Archaeosine (G*) is a modified nucleoside found in the dihydrouracil loop at position 15 of tRNAs found in Archaea . It is thought to be important for the heat resistance of thermophilic archaea such as Thermococcus kodakarensis .


Synthesis Analysis

The synthesis of Archaeosine involves a complex process. The guanine base at position 15 in tRNA is replaced with preQ0 by archaeosine tRNA-guanine transglycosylase (ArcTGT). The resultant preQ0 15 is further modified to G+ 15 by archaeosine synthase .


Molecular Structure Analysis

Archaeosine is characterized by an unusual 7-deazaguanosine core structure with a formamidine group at the 7-position . This unique molecular structure contributes to its function and properties.


Chemical Reactions Analysis

The chemical reactions involved in the formation of Archaeosine are complex. The location of G+ at position 15, coupled with its novel molecular structure, led to a hypothesis that G+ stabilizes tRNA tertiary structure through several distinct mechanisms .

Scientific Research Applications

Biosynthesis and Role in tRNA

Archaeosine, a novel derivative of 7-deazaguanosine, is found in transfer RNAs (tRNAs) of organisms exclusively in the archaeal phylogenetic lineage. It is present at position 15 in the D-loop of tRNA. The modification of tRNA with archaeosine is formed by a posttranscriptional base replacement reaction. This process is catalyzed by tRNA-guanine transglycosylase (TGT), a key enzyme in the biosynthetic pathway leading to archaeosine in archaeal tRNAs (Watanabe et al., 1997).

Synthetic Route and Chemical Analysis

A practical synthetic route to archaeosine has been developed. The synthesis involves the addition of hydroxylamine to the cyano group of 7-cyano-7-deazaguanosine and subsequent Pd-catalyzed hydrogenation. This development aids in the exploration and analysis of archaeosine’s structural and functional roles (Oka et al., 2018).

Enzymatic Processes and Complex Formation

The synthesis of archaeosine in Euryarchaeota involves the conversion of 7-cyano-7-deazaguanine (preQ0)-containing tRNA to archaeosine-containing tRNA, catalyzed by ArcS in conjunction with a radical S-adenosylmethionine (SAM) enzyme named RaSEA. This complex formation signifies a unique enzymatic process in archaeosine synthesis (Yokogawa et al., 2019).

Diversity in Synthesis Across Archaea

In Crenarchaeota, the synthesis of archaeosine exhibits diversity, involving different protein families like GAT-QueC and QueF-like, which catalyze the formation of archaeosine in a heterologous system. This diversity suggests variations in the synthesis and salvage pathways of archaeosine among different archaeal groups (Phillips et al., 2012).

Role in Structural Stabilization of tRNA

Archaeosine's presence in archaeal tRNA, particularly at position 15, is proposed to stabilize tRNA structure. This stabilization is more pronounced in thermophiles, suggesting its importance during the early stages of tRNA processing and maturation in these organisms (Turner et al., 2020).

Unique Molecular Features and Enzymatic Functions

Archaeosine’s unique molecular features in Archaea, including its biosynthesis involving novel enzymatic reactions such as the conversion of a nitrile to formamidine, underscore its significance in the study of microbial metabolism and the evolution of enzymatic functions (Phillips et al., 2010).

Safety And Hazards

As per the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Archaeosine. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of Archaeosine research could involve further investigation into its role in stabilizing tRNA structure, especially during the early stages of tRNA processing and maturation in thermophiles . Additionally, understanding the consequences of disrupting the biosynthesis of Archaeosine could provide valuable insights .

properties

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMQXWCOMFJRLS-RPKMEZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318234
Record name Archaeosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Archaeosine

CAS RN

148608-52-0
Record name Archaeosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148608-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Archaeosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Archaeosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
915
Citations
G Phillips, MA Swairjo, KW Gaston, M Bailly… - ACS chemical …, 2012 - ACS Publications
Archaeosine (G + ) is found at position 15 of many archaeal tRNAs. In Euryarchaeota, the G + precursor, 7-cyano-7-deazaguanine (preQ 0 ), is inserted into tRNA by tRNA-guanine …
Number of citations: 48 pubs.acs.org
M Watanabe, M Matsuo, S Tanaka, H Akimoto… - Journal of Biological …, 1997 - ASBMB
… We attribute the small amount of apparent archaeosine base incorporation into tRNA to be due to preQ 0 base, and not archaeosine base, since approximately 20% of archaeosine …
Number of citations: 111 www.jbc.org
B Turner, BW Burkhart, K Weidenbach… - Journal of …, 2020 - Am Soc Microbiol
… IMPORTANCE Archaeosine is ubiquitous in archaeal tRNA, … we show that loss of archaeosine in Thermococcus kodakarensis … Measurements of tRNA stability show that archaeosine …
Number of citations: 9 journals.asm.org
R Ishitani, O Nureki, S Fukai, T Kijimoto… - Journal of molecular …, 2002 - Elsevier
… Most archaeal tRNAs have archaeosine at position 15 in the D loop, 19 a position that is not … pathway of archaeosine is closely related to that of queuosine. The archaeosine TGT (…
Number of citations: 82 www.sciencedirect.com
N Oka, A Fukuta, K Ando - Tetrahedron, 2018 - Elsevier
… report on the chemical synthesis of archaeosine base [13], … We discovered that archaeosine base 16 can be synthesized … of the resulting N-OH-archaeosine base 15 (Scheme 6), similar …
Number of citations: 1 www.sciencedirect.com
Y Ikeuchi, S Kimura, T Numata, D Nakamura… - Nature chemical …, 2010 - nature.com
A modified base at the first (wobble) position of some tRNA anticodons is critical for deciphering the genetic code. In eukaryotes and eubacteria, AUA codons are decoded by tRNAsIle …
Number of citations: 129 www.nature.com
A Bon Ramos, L Bao, B Turner, V de Crécy-Lagard… - Biomolecules, 2017 - mdpi.com
… In the Euryarchaeota, the last step of the archaeosine biosynthetic pathway involves the … an archaeosine precursor to give formamidine, a reaction catalyzed by the enzyme Archaeosine …
Number of citations: 11 www.mdpi.com
T Yokogawa, Y Nomura, A Yasuda, H Ogino… - Nature Chemical …, 2019 - nature.com
… We propose that ArcS and RaSEA should be considered an archaeosine synthase α-… renamed archaeosine synthase α-subunit (lysine transferase), and designate RaSEA archaeosine …
Number of citations: 7 www.nature.com
T Brückl, F Klepper, K Gutsmiedl… - Organic & Biomolecular …, 2007 - pubs.rsc.org
… sample of archaeosine (7 µg) obtained through transformation of 1 mg of the natural product toyocamycin into archaeosine. … We decided to synthesize the target compound archaeosine…
Number of citations: 25 pubs.rsc.org
R Oliva, A Tramontano, L Cavallo - rna, 2007 - rnajournal.cshlp.org
… complex modification known as archaeosine is widespread at position 15 in archaeal tRNAs. We have found that both the bound Mg 2+ ion and the archaeosine modification induce an …
Number of citations: 97 rnajournal.cshlp.org

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